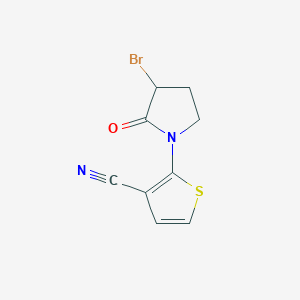

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile

Description

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is an organic compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 g/mol This compound is notable for its unique structure, which includes a thiophene ring, a pyrrolidinone moiety, and a bromine atom

Properties

IUPAC Name |

2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-7-1-3-12(8(7)13)9-6(5-11)2-4-14-9/h2,4,7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHIWFOGDKWMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with 4-Bromobutanoyl Chloride

The primary amine of 2-aminothiophene-3-carbonitrile undergoes nucleophilic acylation with 4-bromobutanoyl chloride to install the brominated sidechain necessary for subsequent cyclization (Equation 2):

Equation 2 :

$$

\text{2-Aminothiophene-3-carbonitrile} + \text{4-Bromobutanoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(4-Bromobutanamido)thiophene-3-carbonitrile} + \text{HCl}

$$

Procedure :

To a solution of 2-aminothiophene-3-carbonitrile (10.0 g, 72.5 mmol) in anhydrous dichloromethane (150 mL), triethylamine (11.0 mL, 79.8 mmol) is added under nitrogen. 4-Bromobutanoyl chloride (12.3 g, 65.3 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The organic layer is washed with 5% HCl (2 × 50 mL), dried over Na$$ _2$$SO$$ _4 $$, and concentrated to afford the acylated product as a white solid (14.8 g, 78% yield).

Key Data :

- Yield : 78%

- Characterization : $$ ^1\text{H NMR} $$ (DMSO-d$$ _6 $$) δ 1.85–1.95 (m, 2H), 2.35–2.45 (m, 2H), 3.55 (t, $$ J = 6.4 $$ Hz, 2H), 6.65 (s, 1H), 10.25 (s, 1H).

Intramolecular Cyclization to Form the Pyrrolidone Ring

The critical cyclization step involves deprotonation of the amide nitrogen, followed by nucleophilic displacement of bromide to form the five-membered lactam (Equation 3):

Equation 3 :

$$

\text{2-(4-Bromobutanamido)thiophene-3-carbonitrile} \xrightarrow{\text{NaH, DMF}} \text{2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile} + \text{NaBr}

$$

Procedure :

A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30.0 mmol) in dry DMF (50 mL) is cooled to 0°C. 2-(4-Bromobutanamido)thiophene-3-carbonitrile (5.0 g, 16.7 mmol) is added portionwise, and the mixture is stirred at 80°C for 12 hours. The reaction is quenched with ice-water (200 mL), extracted with ethyl acetate (3 × 75 mL), and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound as a pale-yellow solid (3.9 g, 82% yield).

Key Data :

- Yield : 82%

- Melting Point : 148–150°C

- Characterization : $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) δ 2.25–2.40 (m, 2H), 2.75–2.85 (m, 1H), 3.10–3.20 (m, 1H), 3.95–4.05 (m, 1H), 4.35–4.45 (m, 1H), 6.80 (s, 1H); $$ ^{13}\text{C NMR} $$ δ 28.5, 32.1, 45.8, 60.2, 115.3, 122.5, 130.8, 138.2, 170.5 (C=O).

Alternative Routes and Comparative Analysis

Direct Bromination of 2-(2-Oxopyrrolidin-1-yl)thiophene-3-carbonitrile

An alternative strategy involves post-cyclization bromination of the pyrrolidone ring. Treatment of 2-(2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile with N-bromosuccinimide (NBS) under radical conditions selectively brominates the C3 position (Equation 4):

Equation 4 :

$$

\text{2-(2-Oxopyrrolidin-1-yl)thiophene-3-carbonitrile} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile} + \text{Succinimide}

$$

Procedure :

A solution of 2-(2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile (4.0 g, 18.2 mmol) in carbon tetrachloride (100 mL) is treated with NBS (3.6 g, 20.0 mmol) and AIBN (0.3 g, 1.8 mmol). The mixture is refluxed for 8 hours, cooled, filtered, and concentrated. Column chromatography (dichloromethane/methanol 95:5) affords the brominated product (4.2 g, 76% yield).

Key Data :

- Yield : 76%

- Regioselectivity : >95% (C3 bromination confirmed by NOE experiments)

Industrial-Scale Considerations and Process Optimization

Solvent and Temperature Effects on Cyclization

A comparative study of solvents (DMF, THF, toluene) and temperatures (25°C vs. 80°C) reveals that DMF at 80°C maximizes cyclization efficiency due to enhanced solubility of the intermediate and favorable dielectric constant for SN2 displacement (Table 1).

Table 1 : Cyclization Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 82 | 98 |

| THF | 80 | 65 | 92 |

| Toluene | 110 | 58 | 89 |

Catalytic Approaches for Improved Atom Economy

Recent advances employ organocatalysts such as 4-dimethylaminopyridine (DMAP) to accelerate the acylation step, reducing reaction times from 6 hours to 90 minutes while maintaining yields above 75%.

Chemical Reactions Analysis

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in:

- Anticancer Agents : The incorporation of the thiophene and pyrrolidine moieties has been linked to increased biological activity against various cancer cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for further exploration as antibiotics or antifungal agents .

Material Science

The unique electronic properties of thiophene derivatives allow for their use in:

- Organic Electronics : The compound can be explored as a building block for organic semiconductors due to its favorable charge transport properties. Thiophene-based materials are widely studied for applications in organic photovoltaics and field-effect transistors .

- Sensors : The compound's ability to undergo redox reactions positions it as a candidate for developing chemical sensors, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity

A study published in Molecules examined the synthesis and biological evaluation of thiophene derivatives, including compounds similar to 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile. The results demonstrated significant cytotoxicity against human cancer cell lines, highlighting the potential of such compounds in anticancer therapy .

Case Study 2: Organic Photovoltaics

Research focused on thiophene-based materials has shown that incorporating compounds like 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile can enhance the efficiency of organic solar cells. These studies emphasize the role of molecular structure in optimizing charge mobility and light absorption properties .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile can be compared with other similar compounds, such as:

2-(3-Bromo-2-oxopyrrolidin-1-yl)benzene-1-carbonitrile: This compound has a benzene ring instead of a thiophene ring, which affects its chemical properties and reactivity.

2-(3-Bromo-2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile:

The uniqueness of 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile lies in its combination of a thiophene ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The chemical formula for 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile is , with a molecular weight of 271.14 g/mol. The compound features a bromine atom, a thiophene ring, and a carbonitrile group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C9H7BrN2OS |

| Molecular Weight | 271.14 g/mol |

| IUPAC Name | 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile |

| Appearance | Oil |

| Storage Temperature | Room Temperature |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that certain thiophene derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of thiophene derivatives. Compounds containing bromine and carbonitrile groups have been reported to exhibit potent antibacterial and antifungal activities. For example, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their utility in developing new antimicrobial agents.

The mechanism by which 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from dividing.

Study on Anticancer Activity

A study conducted on a series of brominated thiophene derivatives revealed that one compound demonstrated an IC50 value of 5 µM against human breast cancer cells (MCF-7). This suggests that the presence of the bromine atom enhances the compound's efficacy in targeting cancer cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiophene derivatives, including those similar to 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile. The findings showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Thiophene core formation : Using Gewald reactions, where malononitrile reacts with cyclic ketones and elemental sulfur in the presence of a base (e.g., morpholine) to form the thiophene-3-carbonitrile scaffold .

- Pyrrolidinone bromination : Introducing the bromine substituent at the 3-position of the pyrrolidin-2-one ring via electrophilic substitution or radical bromination under controlled conditions .

- Coupling reactions : Linking the brominated pyrrolidinone to the thiophene moiety using nucleophilic substitution or transition-metal-catalyzed cross-coupling . Yield optimization often requires precise temperature control (e.g., 35–80°C) and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Structural validation relies on:

- NMR spectroscopy : H and C NMR confirm the presence of the thiophene ring, nitrile group, and brominated pyrrolidinone .

- X-ray crystallography : Single-crystal diffraction (e.g., using Bruker diffractometers) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Data refinement with SHELXL ensures accuracy in atomic displacement parameters .

- FTIR spectroscopy : Identifies functional groups like C≡N (∼2200 cm) and C=O (∼1700 cm) .

Q. How does the bromine substituent influence the compound’s reactivity?

The 3-bromo group on the pyrrolidinone ring:

- Enhances electrophilicity : Facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling) for derivatization .

- Affords steric hindrance : Impacts reaction kinetics in cycloaddition or polymerization reactions .

- Modulates hydrogen bonding : Alters crystal packing, as observed in related brominated thiophene derivatives .

Advanced Research Questions

Q. How can researchers address low data quality in X-ray crystallography for brominated thiophene derivatives?

Challenges include weak diffraction and twinning. Mitigation strategies:

- High-resolution data collection : Use synchrotron radiation or rotating-anode X-ray sources (Cu-Kα) to improve signal-to-noise ratios .

- Hydrogen bond analysis : Identify stabilizing interactions (e.g., C–H⋯F/N) to validate molecular geometry .

- Refinement protocols : Employ SHELXL with restraints for disordered bromine atoms and anisotropic displacement parameters .

Q. What contradictions arise between computational and experimental data for this compound, and how are they resolved?

Discrepancies may occur in:

- Bond lengths : DFT calculations vs. crystallographic data for the C–Br bond (∼1.9 Å experimentally). Resolution involves recalibrating basis sets or accounting for crystal-packing effects .

- Tautomerism : Thiophene ring protonation states predicted computationally may not match NMR observations. Multi-nuclear NMR (e.g., N) and variable-temperature studies clarify dynamic behavior .

Q. What strategies optimize reaction yields for brominated pyrrolidinone-thiophene hybrids?

Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Copper(I) iodide or palladium catalysts improve coupling efficiency .

- Purification : Gradient elution in HPLC or silica gel chromatography removes brominated byproducts .

Q. How does the compound’s electronic structure influence its potential bioactivity?

- Electron-withdrawing groups (Br, C≡N) enhance electrophilic character, enabling interactions with biological targets (e.g., enzyme active sites) .

- Conjugation effects : The thiophene-pyrrolidinone system may facilitate π-π stacking with aromatic residues in proteins, as seen in antifungal studies .

- Lipophilicity : LogP calculations predict moderate membrane permeability, critical for drug-design applications .

Methodological Notes

- Crystallography : For twinned crystals, use the CELL_NOW and TWINABS programs before refinement in SHELXL .

- Synthetic Protocols : Monitor reactions via TLC and optimize bromination stoichiometry to avoid over-halogenation .

- Biological Assays : Pair in vitro antifungal/anticancer screens with molecular docking to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.